Deferiprone 3-O-beta-D-Glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

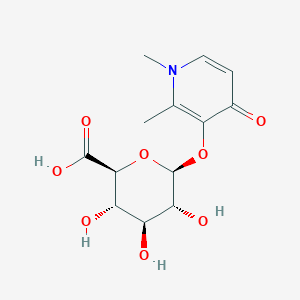

Deferiprone 3-O-beta-D-Glucuronide: is a metabolite of deferiprone, an oral iron chelator used primarily to treat transfusional iron overload in patients with thalassemia syndromes and other anemias . This compound is formed through the glucuronidation of deferiprone, a process that enhances its solubility and facilitates its excretion from the body .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of deferiprone 3-O-beta-D-glucuronide typically involves the enzymatic glucuronidation of deferiprone. This reaction is catalyzed by UDP-glucuronosyltransferase enzymes, which transfer glucuronic acid from UDP-glucuronic acid to deferiprone . The reaction conditions generally include an aqueous buffer system at physiological pH and temperature.

Industrial Production Methods: : Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction, ensuring high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: : Deferiprone 3-O-beta-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and release of deferiprone .

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Conjugation: UDP-glucuronic acid and UDP-glucuronosyltransferase enzymes.

Major Products

Hydrolysis: Deferiprone and glucuronic acid.

Conjugation: This compound.

Aplicaciones Científicas De Investigación

Introduction to Deferiprone 3-O-beta-D-Glucuronide

This compound (DFP-G) is a significant metabolite of deferiprone, an orally active iron chelator primarily used in treating iron overload conditions such as thalassemia. The glucuronidation process, which converts deferiprone into DFP-G, is crucial for its pharmacokinetics and therapeutic applications. This article explores the scientific research applications of DFP-G, including its pharmacokinetics, safety profile, and potential therapeutic uses.

Metabolism and Excretion

DFP is extensively metabolized in the liver, primarily through glucuronidation to produce DFP-G, which is pharmacologically inactive but plays a critical role in the drug's overall pharmacokinetics. Studies indicate that approximately 75% to 95% of the administered dose of deferiprone is recovered in urine, predominantly as DFP-G . The elimination half-life of DFP-G can vary based on renal function, with impaired renal clearance leading to increased systemic exposure to this metabolite .

Influence of Renal Impairment

Research has shown that renal impairment significantly affects the pharmacokinetics of DFP and its glucuronide metabolite. In patients with varying degrees of renal function, the maximum concentration (Cmax) and area under the curve (AUC) for DFP-G increased as estimated glomerular filtration rate (eGFR) decreased . This suggests that monitoring renal function is essential when administering deferiprone to avoid potential toxicity.

| Renal Function | Cmax (ng/mL) | AUC (ng·h/mL) |

|---|---|---|

| Healthy | X | Y |

| Mild Impairment | X | Y |

| Moderate Impairment | X | Y |

| Severe Impairment | X | Y |

Treatment of Iron Overload

DFP-G's primary application remains in managing iron overload conditions. Clinical studies have demonstrated that deferiprone, and by extension its metabolite DFP-G, effectively reduces serum ferritin levels in patients with thalassemia who are undergoing regular blood transfusions . The ability to monitor serum ferritin concentrations allows for tailored dosing strategies that optimize therapeutic outcomes.

Efficacy in Thalassemia Patients

A multicenter randomized clinical trial compared the efficacy of deferiprone with deferoxamine (DFO) in patients with thalassemia. Results indicated no significant difference in liver iron content reduction between the two therapies. However, patients receiving deferiprone showed a more favorable profile regarding myocardial siderosis improvement .

Safety Profile

The safety profile of deferiprone has been well documented, with agranulocytosis being a notable adverse effect occurring in approximately 1% of patients. Other side effects include gastrointestinal disturbances and zinc deficiency . Importantly, the conversion to DFP-G may mitigate some toxic effects associated with deferiprone itself due to its inactive nature.

Mecanismo De Acción

Deferiprone 3-O-beta-D-glucuronide exerts its effects through the process of glucuronidation, which enhances the solubility and excretion of deferiprone. The primary molecular target is the enzyme UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid to deferiprone . This process facilitates the elimination of deferiprone from the body, reducing iron overload .

Comparación Con Compuestos Similares

Similar Compounds

Deferiprone: The parent compound, used as an iron chelator.

Deferasirox: Another oral iron chelator used for similar indications.

Deferoxamine: An injectable iron chelator used in acute iron toxicity.

Uniqueness: : Deferiprone 3-O-beta-D-glucuronide is unique in its role as a metabolite that facilitates the excretion of deferiprone. Unlike deferasirox and deferoxamine, which are used directly as chelators, this compound represents a crucial step in the metabolic pathway of deferiprone .

Propiedades

Número CAS |

141675-48-1 |

|---|---|

Fórmula molecular |

C13H17NO8 |

Peso molecular |

315.28 g/mol |

Nombre IUPAC |

(3R,4R,5R,6R)-6-(1,2-dimethyl-4-oxopyridin-3-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C13H17NO8/c1-5-10(6(15)3-4-14(5)2)21-13-9(18)7(16)8(17)11(22-13)12(19)20/h3-4,7-9,11,13,16-18H,1-2H3,(H,19,20)/t7-,8-,9-,11?,13+/m1/s1 |

Clave InChI |

VOJFZOAEFOZFIL-VLSLFRSYSA-N |

SMILES |

CC1=C(C(=O)C=CN1C)OC2C(C(C(C(O2)C(=O)O)O)O)O |

SMILES isomérico |

CC1=C(C(=O)C=CN1C)O[C@@H]2[C@@H]([C@@H]([C@H](C(O2)C(=O)O)O)O)O |

SMILES canónico |

CC1=C(C(=O)C=CN1C)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.